Btynb

IMP1 inhibitor c-Myc mRNA high-throughput screening

BTYNB, also designated MDK6620, is a small-molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (IGF2BP1). It was identified as the first potent and selective inhibitor of IMP1 binding to c-Myc mRNA (IC50 = 5 μM) from a high-throughput screen of 160,000 compounds.

Molecular Formula C12H9BrN2OS
Molecular Weight 309.18 g/mol
Cat. No. B10788597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtynb
Molecular FormulaC12H9BrN2OS
Molecular Weight309.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br
InChIInChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)
InChIKeyOZEADOPONHLEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTYNB (MDK6620): A First-in-Class IMP1/IGF2BP1 Inhibitor for Targeted Cancer Research Procurement


BTYNB, also designated MDK6620, is a small-molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (IGF2BP1) [1]. It was identified as the first potent and selective inhibitor of IMP1 binding to c-Myc mRNA (IC50 = 5 μM) from a high-throughput screen of 160,000 compounds [2]. The compound bears the chemical name 2-[[(5-bromo-2-thienyl)methylene]amino]benzamide, with the molecular formula C₁₂H₉BrN₂OS, a molecular weight of 309.18 g/mol, and CAS registry number 304456-62-0 [3]. BTYNB acts by impairing IMP1–RNA association, leading to destabilization of c-Myc mRNA and downregulation of β-TrCP1 and other IMP1-regulated transcripts, thereby reducing NF-κB activation and inhibiting proliferation of IMP1-positive cancer cells .

Why IMP1/IGF2BP1 Inhibitors Are Not Interchangeable: Critical Differentiation Factors for BTYNB Selection


IMP1 (IGF2BP1) is an RNA-binding protein that recognizes structurally diverse mRNA targets without a conserved sequence motif, making its inhibition highly compound-dependent [1]. Unlike kinase inhibitors that often share conserved ATP-binding pockets, IMP1 inhibitors must disrupt protein–RNA interactions at distinct binding domains (KH1-2, KH3-4, RRM), and small structural variations can dramatically alter target engagement and cellular selectivity [2]. For example, while BTYNB exhibits an IC50 of 5 μM for IMP1 binding to c-Myc mRNA and shows clear selectivity for IMP1-positive over IMP1-negative cells (IC50 >50 μM in negative cells), other IMP1 inhibitors such as 7773 inhibit Kras RNA binding with an IC50 of 30 μM and demonstrate cross-reactivity with IMP3 . Moreover, AVJ16, a more recent IGF2BP1 inhibitor, binds to the KH34 di-domain interface with a 12-fold improvement over 7773 but has not been evaluated head-to-head with BTYNB [3]. These divergent binding mechanisms and selectivity profiles preclude simple substitution without risking compromised experimental outcomes.

Quantitative Differentiation Evidence for BTYNB vs. IMP1/IGF2BP1 Inhibitor Analogs


First-in-Class IMP1 Inhibitor: BTYNB Identified from 160,000-Compound Screen with c-Myc mRNA Binding IC50 of 5 μM

BTYNB is the first reported small-molecule inhibitor of IMP1, identified from a fluorescence anisotropy-based screen of 160,000 compounds [1]. It inhibits IMP1 binding to c-Myc mRNA with an IC50 of 5 μM . In contrast, the IMP1 inhibitor 7773 inhibits IGF2BP1 binding to Kras RNA with an IC50 of 30 μM, a 6-fold weaker potency in a distinct assay context .

IMP1 inhibitor c-Myc mRNA high-throughput screening

Cellular Selectivity: BTYNB Inhibits IMP1-Positive but Not IMP1-Negative Cancer Cells with >11-Fold Window

BTYNB potently inhibits proliferation of IMP1-positive ES-2, IGROV-1, and SK-MEL-2 cells with IC50 values of 2.3 μM, 3.6 μM, and 4.5 μM, respectively [1]. In contrast, it has no effect on IMP1-negative BG-1 and T47D-KBluc cells (IC50 >50 μM for both), demonstrating a selectivity window of at least 11- to 22-fold . The comparator AVJ16 also shows specificity for IGF2BP1-expressing cells but quantitative IC50 values against IMP1-negative lines have not been reported [2].

cancer cell proliferation IMP1-positive selectivity

Downregulation of Multiple IMP1-Regulated Oncogenic mRNAs: c-Myc, β-TrCP1, eEF2

BTYNB downregulates several mRNA transcripts regulated by IMP1, including c-Myc, β-TrCP1, and the translation regulator eEF2 [1]. In SK-MEL-2 cells, BTYNB (10 μM, 0.5-1 hour) increases c-Myc mRNA turnover and, in a dose-dependent manner (10-40 μM, 72 hours), lowers c-Myc protein expression . In comparison, 7773 (20 μM) downregulates Kras and other Igf2bp1 target RNAs in H1299 cells but has not been shown to affect c-Myc or eEF2 .

mRNA stability c-Myc β-TrCP1 eEF2

Anchorage-Independent Growth Inhibition in Melanoma and Ovarian Cancer Cells

BTYNB completely blocks anchorage-independent growth of melanoma and ovarian cancer cells in soft agar colony formation assays at 10 μM [1]. In contrast, 7773 inhibits growth in soft agar of H1299 lung cancer cells at 5-20 μM but does not affect cell proliferation in the same cell line . The differential effect on colony formation versus proliferation highlights BTYNB's unique ability to impair tumorigenic potential in IMP1-driven cancers.

colony formation anchorage-independent growth melanoma ovarian cancer

High-Impact Application Scenarios for BTYNB in IMP1/IGF2BP1-Driven Cancer Research


Mechanistic Studies of IMP1-Mediated mRNA Stability and Translation in Melanoma and Ovarian Cancer

BTYNB is the tool of choice for dissecting IMP1-dependent regulation of c-Myc, β-TrCP1, and eEF2 mRNA stability and translation. Its first-in-class status and defined IC50 of 5 μM for IMP1–c-Myc mRNA binding enable precise dose-response analyses [1]. The compound's selective inhibition of IMP1-positive cells (IC50 2.3-4.5 μM) versus IMP1-negative cells (IC50 >50 μM) provides a clean on-target control [2].

Validation of IMP1 as a Therapeutic Target in Preclinical Cancer Models

BTYNB's complete blockade of anchorage-independent colony formation in melanoma and ovarian cancer cells at 10 μM establishes its utility for target validation studies in soft agar and xenograft models [1]. Its ability to downregulate multiple oncogenic IMP1 client mRNAs makes it superior to more narrowly acting inhibitors for assessing the full therapeutic potential of IMP1 blockade [2].

Comparative Pharmacology of IMP1/IGF2BP1 Inhibitors

BTYNB serves as the benchmark first-generation IMP1 inhibitor for head-to-head comparisons with newer agents such as 7773, AVJ16, and Cucurbitacin B. Its well-characterized IC50 values, selectivity window, and mRNA target profile provide a reference standard for evaluating improved potency, selectivity, or binding mechanisms of next-generation compounds [1].

IMP1-Positive Cancer Cell Line Screening and Biomarker Development

BTYNB's differential activity in IMP1-positive (ES-2, IGROV-1, SK-MEL-2) versus IMP1-negative (BG-1, T47D-KBluc) cell lines makes it an ideal tool for developing and validating IMP1 expression as a predictive biomarker for inhibitor sensitivity [1]. This application supports patient stratification strategies in precision oncology research.

Technical Documentation Hub

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